Technical Guide: Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate
Technical Guide: Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate
CAS: 1359657-12-7 Formula: C₁₁H₇N₃O₂ Molecular Weight: 213.19 g/mol
Executive Summary: The "Bifunctional" Scaffold
In the landscape of fragment-based drug discovery (FBDD), Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate represents a high-value "privileged scaffold." Unlike simple heterocycles, this compound offers two orthogonal synthetic handles—the C3-ester and the C6-nitrile —positioned on a rigid, aromatic bicyclic core.
This guide details the technical utility of this intermediate, focusing on its application in synthesizing GABA-A modulators , kinase inhibitors (e.g., p38, PI3K), and anti-infective agents . The imidazo[1,2-a]pyridine core mimics the purine ring of ATP, making it a staple in kinase research, while the 6-cyano group provides a versatile gateway to tetrazoles, amines, and amides without disrupting the core binding affinity.
Chemical Profile & Structural Logic
The utility of CAS 1359657-12-7 lies in its electronic distribution. The imidazo[1,2-a]pyridine ring is electron-rich at the N1/C3 positions but electron-deficient at the pyridine ring, a property enhanced by the electron-withdrawing cyano group at C6.
| Feature | Chemical Logic | Application |
| C3-Methyl Ester | Electrophilic carbonyl; susceptible to nucleophilic acyl substitution. | Precursor for amides (direct coupling) or acids (hydrolysis). |
| C6-Cyano Group | Electron-withdrawing; linear geometry; resistant to mild hydrolysis. | Precursor for primary amines (reduction), tetrazoles (cycloaddition), or amides (hydration). |
| N1-Bridgehead | H-bond acceptor. | Critical interaction point for kinase hinge binding or GABA receptor pockets. |
| C2-Position | Unsubstituted (H). | Allows for minimal steric clash in tight binding pockets; susceptible to C-H activation. |
Synthetic Pathway: The Condensation Protocol
While various routes exist, the most robust synthesis for the 2-unsubstituted-3-carboxylate core involves the condensation of a 2-aminopyridine with an
Core Synthesis Workflow
The synthesis relies on the reaction between 2-amino-5-cyanopyridine and methyl 2-chloro-3-oxopropanoate (often generated in situ due to stability issues).
Step-by-Step Protocol
Note: This protocol is adapted from standard procedures for imidazo[1,2-a]pyridine-3-carboxylates [1, 2].
-
Reagent Preparation (In Situ):
-
Suspend Sodium hydride (60% dispersion, 1.2 eq) in dry THF at 0°C.
-
Dropwise add a mixture of Methyl formate (1.5 eq) and Methyl chloroacetate (1.0 eq).
-
Stir at room temperature (RT) for 2-4 hours to generate the sodium salt of methyl 2-chloro-3-oxopropanoate .
-
-
Condensation:
-
Dissolve 2-amino-5-cyanopyridine (1.0 eq) in Methanol or Ethanol.
-
Add the freshly prepared aldehyde/ester solution.
-
Reflux the mixture for 6–12 hours.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dilute with water and extract with Ethyl Acetate (EtOAc).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Visualization: Synthetic Logic
Figure 1: Condensation pathway for the synthesis of the core scaffold.
Divergent Reactivity & Applications
The true power of this building block is the ability to selectively manipulate the C3 and C6 positions.
A. Selective Hydrolysis (C3 vs. C6)
The C3-ester is significantly more labile than the C6-nitrile.
-
Protocol: Treat with LiOH (1.1 eq) in THF/H₂O (3:1) at 0°C to RT.
-
Result: Selective hydrolysis to the 3-carboxylic acid , leaving the 6-cyano group intact. This acid can then be coupled to amines to create focused libraries.
B. Nitrile Functionalization (C6)
The 6-cyano group serves as a "masked" functionality.
-
Tetrazole Formation: Reaction with Sodium azide (NaN₃) and Ammonium chloride (NH₄Cl) yields the 6-(1H-tetrazol-5-yl) derivative, a bioisostere for carboxylic acids often used to improve metabolic stability [3].
-
Reduction: Hydrogenation (H₂, Raney Ni or Pd/C) converts the nitrile to a primary amine (CH₂NH₂) , allowing for chain extension.
Visualization: Functionalization Workflow
Figure 2: Divergent synthesis pathways from the parent scaffold.
Medicinal Chemistry Case Studies
Target: GABA-A Receptor Modulators
Imidazo[1,2-a]pyridines are the core of drugs like Zolpidem . The 6-position is critical for subtype selectivity.
-
Strategy: Use CAS 1359657-12-7 to synthesize analogs where the C3-ester is converted to a specific amide (mimicking the Zolpidem side chain) and the C6-cyano group is modified to fine-tune lipophilicity and metabolic stability.
Target: p38 MAP Kinase Inhibitors
The N1-C2 motif binds to the ATP hinge region.
-
Strategy: The C3-carboxylate is often hydrolyzed and coupled to an aromatic amine to extend into the hydrophobic pocket. The C6-cyano group can be converted to a solubilizing group or a hydrogen-bond donor to interact with the solvent front [4].
Safety & Handling
-
Hazard Identification:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin irritation and serious eye irritation.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
-
PPE: Standard lab coat, nitrile gloves, and safety goggles. Handle in a fume hood, especially during heating or when using azide reagents.
References
-
Gueiffier, A., et al. (1998). Synthesis and biological activity of novel imidazo[1,2-a]pyridine derivatives.Journal of Medicinal Chemistry , 41(25), 5108-5119.
-
Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.Chemical Communications , 51, 5242-5245.
-
Herrick, J. J., et al. (2013). Discovery of imidazo[1,2-a]pyridine ethers as novel modulators of the GABA-A receptor.Bioorganic & Medicinal Chemistry Letters , 23(9), 2663-2666.
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: 'magic bullets'.Biochemical Journal , 416(3), 297-310.
